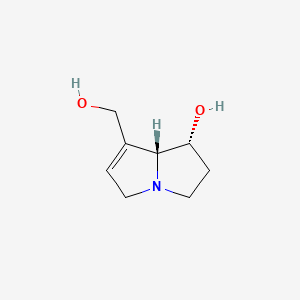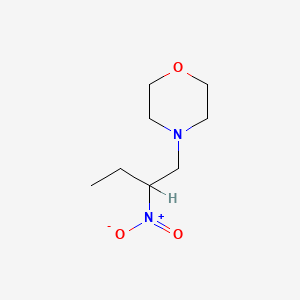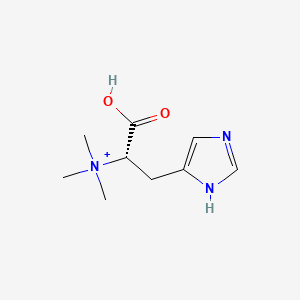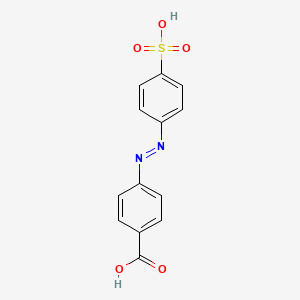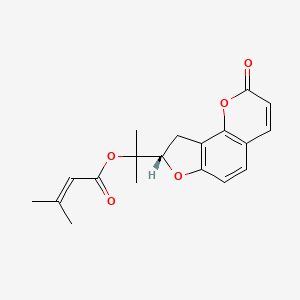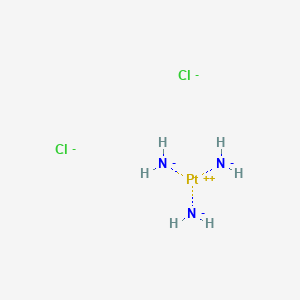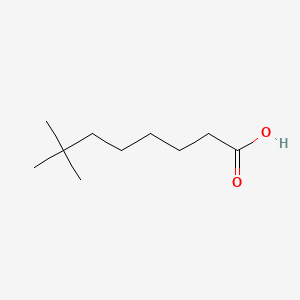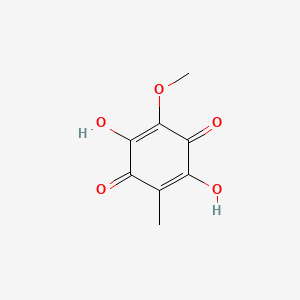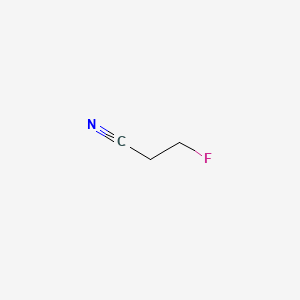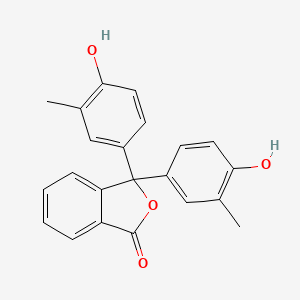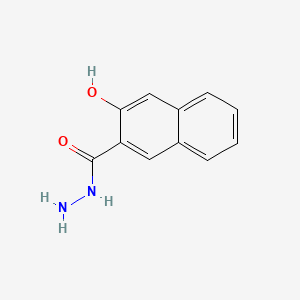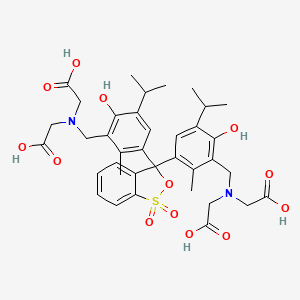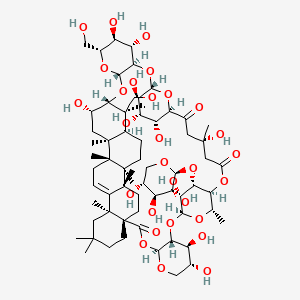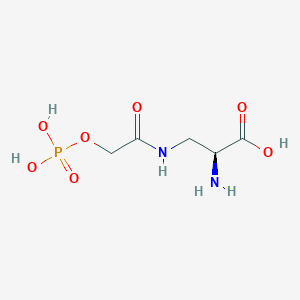
3-(phosphoacetamido)-L-alanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(phosphoacetamido)-L-alanine is an O-phosphoamino acid and a L-alanine derivative.
Wissenschaftliche Forschungsanwendungen
Inhibition and Structural Interactions
Inhibition of Bacterial Enzymes : (R)-1-Aminoethylphosphonic acid, a synthetic analogue of L-alanine, demonstrates antibacterial activity by inactivating Gram-positive bacterial alanine racemases. This inactivation results from the formation of an external aldimine with the pyridoxal 5‘-phosphate cofactor, altering enzyme structure and functionality (Stamper, Morollo, & Ringe, 1998).
Role in Protein Structure : Alanine-based peptides exhibit significant helix formation, influenced by the spacing and positions of charged residues. This study suggests that ion pairs or salt bridges involving alanine residues contribute to the stability of the alpha-helix in proteins (Marqusee & Baldwin, 1987).
Metabolic Engineering and Biocatalysis
Fermentative Production of Dipeptides : Escherichia coli strains expressing l-amino acid α-ligase (Lal) have been engineered for the fermentative production of dipeptides, including those involving alanine. This approach leverages the ATP-dependent combination of amino acids, showcasing the potential for large-scale synthesis of alanine-containing compounds (Tabata & Hashimoto, 2007).
Whole-Cell Biocatalytic Process : Development of efficient whole-cell biocatalysts in recombinant Escherichia coli for the bio-production of β-alanine (3-aminopropionic acid) from L-aspartate showcases a novel application of alanine and its derivatives in biocatalysis (Li et al., 2018).
Enzymatic Activity and Inhibition
- Inhibitory Effects on Enzymes : Analogues of alanine, including (3-amino-2-oxoalkyl)phosphonic acids, act as inhibitors of bacterial D-alanine:D-alanine ligase, a key enzyme in peptidoglycan synthesis. These compounds mimic enzyme intermediates, demonstrating a strategy for antibacterial drug design (Chakravarty et al., 1989).
Biochemical Synthesis and Analysis
- DNA Synthesis with HIV-1 Reverse Transcriptase : Sulf(on)ate and phosph(on)ate amino acid phosphoramidate analogues of deoxynucleotides, including 3-phosphono-L-alanine, have been synthesized as potential substrates for HIV-1 reverse transcriptase. This demonstrates the role of alanine derivatives in enzymatic synthesis of nucleic acids, contributing to antiviral research (Yang et al., 2011).
Sugar Metabolism Engineering
- Production of Amino Acid L-Alanine : Corynebacterium glutamicum was genetically engineered to produce L-alanine from sugar under oxygen deprivation. This research highlights the potential of alanine in microbial production systems and the metabolic engineering of organisms for specific amino acid synthesis (Jojima et al., 2010).
Molecular Characterization
- Characterization of Alanine Interactions : Solid state NMR methods have been used to characterize the molecular interface between alanine and inorganic surfaces, like silica. This provides insights into bioorganic-inorganic interactions, crucial for nanotechnology and biomimetics (Ben Shir et al., 2010).
Eigenschaften
Produktname |
3-(phosphoacetamido)-L-alanine |
|---|---|
Molekularformel |
C5H11N2O7P |
Molekulargewicht |
242.12 g/mol |
IUPAC-Name |
(2S)-2-amino-3-[(2-phosphonooxyacetyl)amino]propanoic acid |
InChI |
InChI=1S/C5H11N2O7P/c6-3(5(9)10)1-7-4(8)2-14-15(11,12)13/h3H,1-2,6H2,(H,7,8)(H,9,10)(H2,11,12,13)/t3-/m0/s1 |
InChI-Schlüssel |
JSJJKZQTMZKNCS-VKHMYHEASA-N |
Isomerische SMILES |
C([C@@H](C(=O)O)N)NC(=O)COP(=O)(O)O |
Kanonische SMILES |
C(C(C(=O)O)N)NC(=O)COP(=O)(O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



